2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid
CAS No.: 1803581-01-2
Cat. No.: VC2876829
Molecular Formula: C9H13F3O3
Molecular Weight: 226.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803581-01-2 |
|---|---|
| Molecular Formula | C9H13F3O3 |
| Molecular Weight | 226.19 g/mol |
| IUPAC Name | 2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid |
| Standard InChI | InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14) |
| Standard InChI Key | MDGHIKUJJNJWBI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C(F)(F)F)OCC(=O)O |
| Canonical SMILES | C1CCC(CC1)(C(F)(F)F)OCC(=O)O |
Introduction
Chemical Structure and Identification
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid is an organofluorine compound with multiple functional groups that contribute to its chemical behavior. The compound contains a cyclohexyl ring with a trifluoromethyl substituent at position 1, connected to an oxyacetic acid group. This structural arrangement creates distinct chemical properties that make it valuable for various research applications.
Identification Parameters
The compound is uniquely identified through several standardized parameters as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1803581-01-2 |
| Chemical Formula | C₉H₁₃F₃O₃ |
| Molecular Weight | 226.2 g/mol |
| IUPAC Name | 2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid |
| MDL Number | MFCD27980940 |
| PubChem CID | 75525660 |
These identification parameters allow for precise tracking and reference of the compound across scientific literature and chemical databases .
Structural Representation
The molecular structure can be represented through several standardized notation systems that provide insights into its chemical arrangement:
| Representation Type | Value |
|---|---|
| SMILES Notation | C1CCC(CC1)(C(F)(F)F)OCC(=O)O |
| Standard InChI | InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14) |
| InChI Key | MDGHIKUJJNJWBI-UHFFFAOYSA-N |
These structural representations allow chemists to understand the three-dimensional arrangement and connectivity of atoms within the molecule .
Physical and Chemical Properties
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid exhibits distinctive physical and chemical properties that influence its behavior in various chemical environments and applications.
Spectroscopic and Analytical Properties
While comprehensive spectroscopic data is limited in the available sources, predicted collision cross-section values for various adducts have been calculated, which are valuable for mass spectrometry analysis and identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 227.08896 | 153.1 |
| [M+Na]⁺ | 249.07090 | 158.5 |
| [M+NH₄]⁺ | 244.11550 | 158.7 |
| [M+K]⁺ | 265.04484 | 153.4 |
| [M-H]⁻ | 225.07440 | 148.1 |
| [M+Na-2H]⁻ | 247.05635 | 155.2 |
| [M]⁺ | 226.08113 | 152.0 |
| [M]⁻ | 226.08223 | 152.0 |
These values provide important reference points for analytical identification and characterization of the compound in complex mixtures using advanced mass spectrometry techniques .
| Supplier | Product Code/Reference | Minimum Purity |
|---|---|---|
| American Elements | OMXX-292794-01 | Not specified |
| AKSci | 6685DX | 95% |
| CymitQuimica | 3D-DXC58101 | Not specified |
| Vulcanchem | VC2876829 | Not specified |
These suppliers cater primarily to research institutions, pharmaceutical companies, and other organizations conducting chemical research .
| Supplier | Quantity | Price |
|---|---|---|
| CymitQuimica | 50 mg | 639.00 € |
| CymitQuimica | 500 mg | 1,771.00 € |
This pricing structure reflects the specialized nature of the compound and its primary use in research contexts requiring small quantities for experimental purposes .
Structural Significance and Related Compounds
The 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid structure incorporates several chemically significant features:
Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a common motif in medicinal chemistry and agrochemicals due to its:
-
Strong electron-withdrawing properties
-
Metabolic stability compared to methyl groups
-
Lipophilicity that can enhance membrane permeability
-
Ability to serve as a bioisostere for other functional groups
These properties make trifluoromethylated compounds valuable in various research contexts .
Oxyacetic Acid Functionality
The oxyacetic acid group provides:
-
Potential for hydrogen bonding
-
Acidic properties that can be exploited in chemical reactions
-
Opportunity for derivatization through the carboxylic acid group
-
Possible binding interactions with biological targets
This functional group contributes to the compound's versatility as a small molecule scaffold .
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